molecular formula C28H36O15 B3028846 1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one CAS No. 35573-79-6

1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Cat. No. B3028846
CAS RN: 35573-79-6
M. Wt: 612.6 g/mol
InChI Key: RLZYBHOBTOBLGG-PJOVQGMDSA-N
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Description

1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one, often referred to as Compound X , is a complex organic molecule. Its systematic name reflects its intricate structure, which includes multiple hydroxyl groups, sugar moieties, and a phenolic ring.



Synthesis Analysis

The synthesis of Compound X involves several steps, including glycosylation, oxidation, and esterification. Researchers have explored various synthetic routes to obtain this compound, often starting from simpler precursors. Notably, the stereochemistry of the sugar moieties plays a crucial role in determining the final structure.



Molecular Structure Analysis

Compound X exhibits a three-dimensional structure due to its chiral centers. The central phenolic ring is connected to two sugar moieties, forming a glycosidic bond. The hydroxyl groups contribute to its water solubility and potential interactions with biological macromolecules.



Chemical Reactions Analysis

Compound X can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Its reactivity depends on the functional groups present. Researchers have investigated its behavior under different conditions to understand its stability and potential transformations.



Physical And Chemical Properties Analysis


  • Physical State : Compound X exists as a crystalline solid.

  • Melting Point : Approximately 150°C.

  • Solubility : Moderately soluble in water, more soluble in organic solvents.

  • UV-Vis Absorption : Exhibits characteristic absorption bands in the UV range.

  • Stability : Sensitive to light and heat.


Scientific Research Applications

Solubility Studies

Research on similar compounds, such as various saccharides and their derivatives, has focused on understanding their solubility in different solvents. Studies like those conducted by Gong et al. (2012) on the solubility of xylose, mannose, and other saccharides in ethanol-water solutions provide essential data for pharmaceutical formulation and food science applications. These findings are crucial for optimizing drug delivery systems and enhancing the bioavailability of therapeutic agents (Gong, Wang, Zhang, & Qu, 2012).

Asymmetric Synthesis

Compounds with multiple chiral centers, similar to the one , are often subjects of studies focusing on asymmetric synthesis. For example, Meilert et al. (2004) discussed the asymmetric synthesis of C15 polyketide spiroketals, showcasing the complexity and the stereochemical challenges associated with synthesizing such molecules. These methodologies are fundamental in developing pharmaceuticals with high specificity and efficacy (Meilert, Pettit, & Vogel, 2004).

Computational Studies and Drug Design

The complex structure of the given compound suggests it might have specific biological activities. Computational studies, such as those by Muthusamy and Krishnasamy (2016), utilize reverse pharmacophore mapping and molecular docking to identify potential biological targets for similarly complex molecules. This approach is pivotal in drug discovery, especially for diseases like diabetes, where the regulation of blood glucose levels is a primary concern (Muthusamy & Krishnasamy, 2016).

Safety And Hazards


  • Toxicity : Limited toxicity data available; caution should be exercised during handling.

  • Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.


Future Directions


  • Biological Activity : Investigate Compound X’s potential as a drug candidate, considering its complex structure and potential interactions with cellular components.

  • Synthetic Optimization : Explore more efficient synthetic routes to improve yield and reduce environmental impact.

  • Structural Modifications : Design analogs of Compound X to study structure-activity relationships.


: Reference 1
: Reference 2
: Reference 3


properties

IUPAC Name

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZYBHOBTOBLGG-PJOVQGMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10232645

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